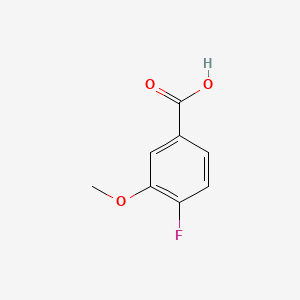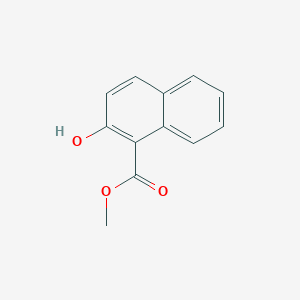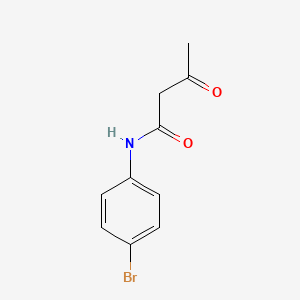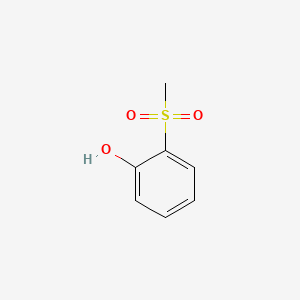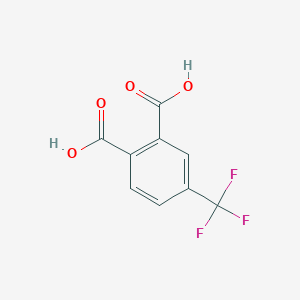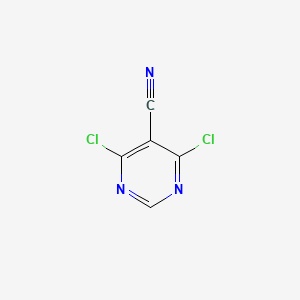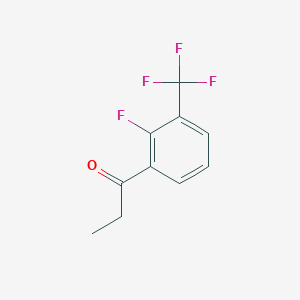
2'-Fluoro-3'-(trifluoromethyl)propiophenone
Descripción general
Descripción
The compound "2'-Fluoro-3'-(trifluoromethyl)propiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated aromatic compounds and their properties, which can be related to the compound due to the presence of fluorine atoms and trifluoromethyl groups in their structures. These fluorinated compounds are of interest due to their potential applications in pharmaceuticals and materials science due to their enhanced thermal stability, lipophilicity, and bioavailability .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of soluble fluoro-polyimides involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides . Similarly, trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins can be synthesized using Friedel-Crafts alkylation of arenes with 2-(trifluoromethyl)acrylic acid . These methods could potentially be adapted for the synthesis of "2'-Fluoro-3'-(trifluoromethyl)propiophenone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of strong electron-withdrawing fluorine atoms, which can influence the geometry and electronic properties of the molecule. For example, the molecular structure of 2-trifluoromethylphenol has been determined by gas-phase electron diffraction, revealing weak intramolecular bifurcated hydrogen bonding . This type of analysis could provide insights into the molecular structure of "2'-Fluoro-3'-(trifluoromethyl)propiophenone" and how the fluorine and trifluoromethyl groups affect its geometry.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions, often facilitated by the presence of fluorine atoms. For instance, the single fluorine atom of 2-fluoro-3-trifluoromethylfurans and -thiophenes can be replaced by various nucleophiles, and certain products can undergo [1,3]- and [1,5]-benzyl group migrations . These types of reactions could be relevant to "2'-Fluoro-3'-(trifluoromethyl)propiophenone" in terms of its reactivity and potential transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are significantly influenced by the presence of fluorine. For example, polyimide films derived from fluorinated diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The introduction of fluorine into molecules like indanones and coumarins enhances their lipophilicity and bioavailability . These properties are important when considering the applications of "2'-Fluoro-3'-(trifluoromethyl)propiophenone" in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Polymers
2'-Fluoro-3'-(trifluoromethyl)propiophenone and its derivatives play a crucial role in the synthesis of novel poly(arylene ether)s. These polymers, synthesized using bisfluoro monomers derived from 2-fluoro-3-trifluoromethyl phenyl boronic acid, exhibit remarkable thermal stability, high molar masses, and are soluble in a variety of organic solvents. The resulting polymers showcase potential applications in areas requiring materials with high thermal resistance and stability. For instance, poly(arylene ether)s based on 9,10‐bis‐(4‐fluoro‐3‐trifluoromethylphenyl) anthracene and 2,7‐bis‐(4‐fluoro‐3‐trifluoromethylphenyl) fluorene have demonstrated significant promise due to their high thermal stability, glass transition temperatures, and solubility in organic solvents. These properties render the materials suitable for applications in environments subjected to high temperatures or requiring specific solvent resistance (Salunke et al., 2007), (Liaw et al., 2007).
High Glass-Transition Temperature and Organosoluble Novel Arylene Ether Polymers
The chemical versatility of 2'-Fluoro-3'-(trifluoromethyl)propiophenone is further exemplified in the development of high glass-transition temperature and organosoluble novel arylene ether polymers. These polymers, crafted from monomers synthesized through a Suzuki-coupling reaction of 4-fluoro-3-trifluoromethyl phenyl boronic acid, exhibit outstanding thermal stability and solubility in various organic solvents. These properties, coupled with their high glass-transition temperature values, make these polymers particularly suitable for the creation of transparent and flexible films, paving the way for their potential use in the production of optical materials and high-performance coatings (Huang et al., 2007).
Hyperbranched Poly(arylene ether)s Synthesis
A further application of 2'-Fluoro-3'-(trifluoromethyl)propiophenone derivatives is observed in the synthesis of hyperbranched poly(arylene ether)s. The use of a trifluoromethyl-activated trifluoro monomer in the reaction with different bisphenols leads to hyperbranched polymers characterized by high molecular weight and excellent thermal stability. These hyperbranched polymers show promising characteristics for advanced material applications due to their unique branching structure and high glass transition temperatures (Banerjee et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-2-8(15)6-4-3-5-7(9(6)11)10(12,13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQSGIYHKUPVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345578 | |
| Record name | 2'-Fluoro-3'-(trifluoromethyl)propiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-3'-(trifluoromethyl)propiophenone | |
CAS RN |
207986-23-0 | |
| Record name | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207986-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-3'-(trifluoromethyl)propiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207986-23-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



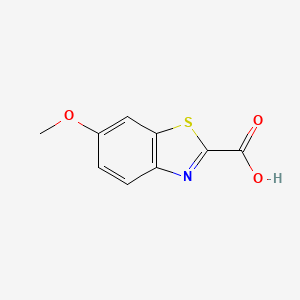
![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)
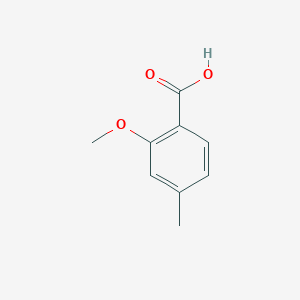
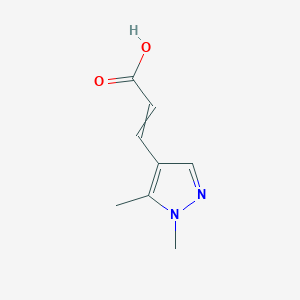
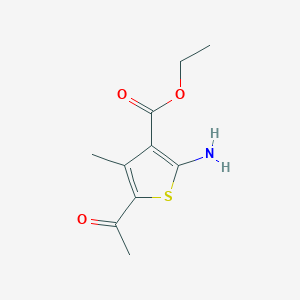
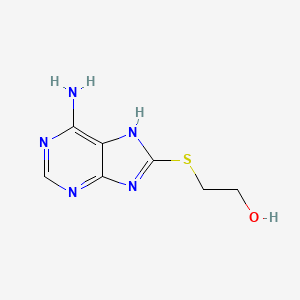
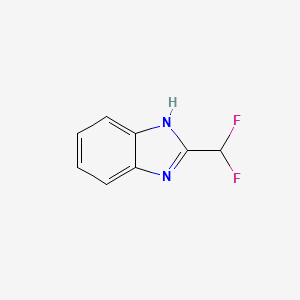
![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)
